molecular formula C24H17FO4 B2675589 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 618389-81-4

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2675589
CAS No.: 618389-81-4
M. Wt: 388.394
InChI Key: WWQKAORHPAVBEP-UHFFFAOYSA-N
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Description

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at positions 2, 3, and 5. The 2-methyl and 3-phenyl groups contribute to its hydrophobic character, while the 7-position is functionalized with a 2-(4-fluorophenyl)-2-oxoethoxy moiety. This substituent introduces both electronic and steric effects, influencing its reactivity and biological interactions.

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO4/c1-15-23(17-5-3-2-4-6-17)24(27)20-12-11-19(13-22(20)29-15)28-14-21(26)16-7-9-18(25)10-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQKAORHPAVBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-ketoester under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, in a Friedel-Crafts acylation reaction.

    Attachment of the 2-oxoethoxy group: This can be accomplished through an etherification reaction using an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base.

    Methylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one, a member of the chromone family, is characterized by its chromenone structure and various functional groups, including a 4-fluorophenyl moiety and a 2-oxoethoxy substituent. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

The compound's molecular formula is C21H17F3O5C_{21}H_{17}F_3O_5 and features a bicyclic structure consisting of a benzopyran core. The presence of the 4-fluorophenyl group enhances its lipophilicity and biological activity compared to other chromones.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that chromone derivatives can scavenge free radicals effectively. The presence of electron-withdrawing groups like fluorine enhances this activity by stabilizing radical intermediates.

Anti-inflammatory Effects

Chromones are known for their anti-inflammatory properties. The compound's structural features suggest potential inhibition of inflammatory pathways, particularly through the modulation of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

CompoundIC50 (µM)Target Enzyme
This compoundTBDCOX, LOX
8-Methylquercetin15.6COX
6-Methoxyflavone18.1LOX

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). Preliminary results indicate that the compound exhibits moderate cytotoxicity, potentially through apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
  • Radical Scavenging : Its structural components facilitate interactions with free radicals, reducing oxidative damage.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Study on Furochromone Derivatives : A study explored the inhibitory effects of furochromone derivatives on cholinesterases and β-secretase, revealing moderate activity against these targets, which could be extrapolated to similar chromone derivatives .
  • Cytotoxicity Evaluation : Another study assessed various chromone derivatives for their cytotoxic effects on cancer cell lines, finding that specific substitutions significantly influenced their potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one, highlighting key differences in substituents and biological activities:

Compound Name Core Structure Substituents Key Properties Reference
This compound 4H-chromen-4-one 2-methyl, 3-phenyl, 7-(2-(4-fluorophenyl)-2-oxoethoxy) Hydrophobic; fluorinated substituent enhances metabolic stability.
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one (5-4j) 2H-chromen-2-one (coumarin) 4-methyl, 7-(2-(4-chlorophenyl)-2-oxoethoxy) Chlorine substitution increases electrophilicity; UPLC-MS: 313.4 (M+H).
EMAC10163i 2H-chromen-2-one 7-(2-oxo-2-phenylethoxy), 4,8-dimethyl Higher lipophilicity; 46% yield, m.p. 182–184°C; tested for tumor-associated carbonic anhydrase inhibition.
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one (IIa) 4H-chromen-4-one 2-(4-fluorophenyl), 3-hydroxy Antioxidant activity (IC₅₀ = 18.7 µM via DPPH assay); anti-inflammatory (62% inhibition at 50 mg/kg).
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (3) 4H-chromen-4-one 2-(4-methylsulfonylphenyl) Sulfone group enhances solubility; 78% yield, m.p. 187°C.

Key Structural and Functional Differences

Core Structure Variations :

  • The target compound and its analogs (e.g., EMAC10163i) differ in core heterocycles: 4H-chromen-4-one (flavone) vs. 2H-chromen-2-one (coumarin). The flavone core (4H-chromen-4-one) is more planar, favoring π-π stacking interactions, whereas coumarin derivatives exhibit distinct photophysical properties .

Substituent Effects :

  • Fluorinated vs. chlorinated aryl groups: The 4-fluorophenyl group in the target compound reduces metabolic oxidation compared to the 4-chlorophenyl analog (5-4j), which may exhibit higher electrophilicity .
  • Hydroxy vs. methyl groups: The 3-hydroxy substituent in IIa enhances antioxidant activity but reduces stability compared to the 3-phenyl group in the target compound .

Biological Activity Trends: Antioxidant Activity: 3-Hydroxy-substituted analogs (e.g., IIa) show superior radical scavenging (DPPH IC₅₀ = 18.7 µM) compared to non-hydroxylated derivatives, which lack this functionality . Enzyme Inhibition: EMAC10163i and related compounds demonstrate selective inhibition of tumor-associated carbonic anhydrases, attributed to their bulky 7-substituents and methyl groups .

Synthetic Yields and Physicochemical Properties :

  • Sulfone-containing derivatives (e.g., compound 3) exhibit higher yields (78%) and melting points (187°C) due to enhanced crystallinity from polar sulfone groups .
  • The target compound’s 2-methyl and 3-phenyl groups likely contribute to moderate solubility but improved membrane permeability compared to hydroxylated analogs.

Research Findings and Data

Pharmacological Potential

  • Fluorinated chromenones exhibit enhanced metabolic stability compared to non-fluorinated analogs, making them candidates for prolonged therapeutic effects .
  • Methyl and phenyl groups at positions 2 and 3 may reduce ulcerogenic side effects compared to hydroxy-substituted flavonols .

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